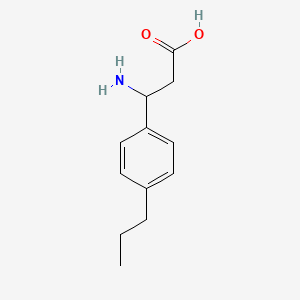

3-Amino-3-(4-propylphenyl)propanoic acid

CAS No.: 339348-11-7

Cat. No.: VC16685872

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339348-11-7 |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 3-amino-3-(4-propylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15) |

| Standard InChI Key | JPRNUAIHZPMLDS-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC=C(C=C1)C(CC(=O)O)N |

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

3-Amino-3-(4-propylphenyl)propanoic acid (IUPAC name: 3-amino-3-(4-propylphenyl)propanoic acid) belongs to the class of β-amino acids, where the amino group is located at the β-carbon relative to the carboxylic acid functionality. Its molecular formula is C₁₂H₁₇NO₂, with a calculated molecular weight of 207.27 g/mol . The compound’s structure comprises:

-

A propyl group (-CH₂CH₂CH₃) para-substituted on the phenyl ring.

-

A β-alanine backbone (NH₂-CH(CH₂COOH)-).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| SMILES | CCC1=CC=C(C=C1)C(CC(=O)O)N |

| Predicted LogP | 2.1 (lipophilicity estimate) |

The SMILES notation reflects the propylphenyl moiety’s connectivity and the β-amino acid configuration .

Stereochemical Considerations

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-amino-3-(4-propylphenyl)propanoic acid can be inferred from methodologies used for analogous compounds:

-

Michael Addition: Reacting 4-propylaniline with methyl acrylate in a protic solvent (e.g., 2-propanol) under reflux conditions . This yields the methyl ester intermediate, which is subsequently hydrolyzed to the carboxylic acid.

This method mirrors the synthesis of 3-amino-3-(4-methylphenyl)propanoic acid .

-

Hydrazide Formation: Condensation of the intermediate ester with hydrazine could produce hydrazide derivatives, as demonstrated in the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazides .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Michael Addition | 4-Propylaniline, methyl acrylate, reflux (2-propanol) | 60–75 |

| Ester Hydrolysis | HCl (aq.), reflux | 85–90 |

Spectroscopic Characterization

-

¹H NMR: Expected signals include a triplet for the propyl chain’s terminal methyl group (δ 0.8–1.0 ppm), a multiplet for the aromatic protons (δ 6.8–7.2 ppm), and a broad singlet for the amino group (δ 1.5–2.5 ppm) .

-

IR Spectroscopy: Strong absorption bands for the carboxylic acid O-H stretch (2500–3300 cm⁻¹), C=O stretch (1700–1750 cm⁻¹), and N-H bend (1550–1650 cm⁻¹) .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Based on analogues with alkyl-substituted phenyl groups :

-

Boiling Point: Estimated 352–365°C (extrapolated from butyl- and methyl-substituted variants ).

-

Density: ~1.07 g/cm³ (similar to 3-amino-3-(4-butylphenyl)propionic acid ).

-

pKa: The carboxylic acid group’s pKa is predicted to be 3.6–3.8, while the amino group’s pKa is ~9.1–9.3 .

Table 3: Predicted Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume